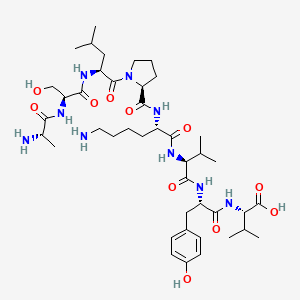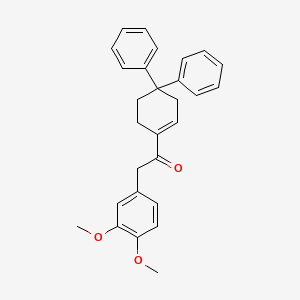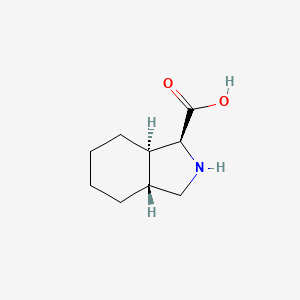
7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one is a synthetic organic compound belonging to the quinolinone family This compound is characterized by the presence of a dipropylamino group at the 7th position, a trifluoromethyl group at the 4th position, and a quinolinone core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one typically involves the functionalization of quinolin-2(1H)-one derivatives. One common method is the direct C-H functionalization of quinolin-2(1H)-ones using various reagents and catalysts. For instance, photoredox-catalyzed direct C-H fluoroalkylation with (fluoroalkyl)triphenylphosphonium salts and alkenes has been reported . This method provides a practical approach for generating diverse fluoroalkyl-containing quinolin-2(1H)-ones with good reaction efficiency and functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinolinone derivatives.
Reduction: Reduction reactions can modify the quinolinone core or the substituents.
Substitution: The compound can undergo substitution reactions, particularly at the quinolinone core or the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, fluoroalkylation reactions can yield fluoroalkyl-containing quinolin-2(1H)-ones .
Wissenschaftliche Forschungsanwendungen
7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, or other biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Quinolin-2(1H)-one Derivatives: These compounds share the quinolinone core structure but differ in their substituents.
Fluoroalkyl-Containing Quinolinones: These compounds have similar fluoroalkyl groups but may differ in other substituents.
Uniqueness: 7-(Dipropylamino)-4-(trifluoromethyl)quinolin-2(1H)-one is unique due to the specific combination of the dipropylamino group, trifluoromethyl group, and quinolinone core
Eigenschaften
CAS-Nummer |
661474-60-8 |
|---|---|
Molekularformel |
C16H19F3N2O |
Molekulargewicht |
312.33 g/mol |
IUPAC-Name |
7-(dipropylamino)-4-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C16H19F3N2O/c1-3-7-21(8-4-2)11-5-6-12-13(16(17,18)19)10-15(22)20-14(12)9-11/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
YMWPAQJSSZLVFW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1=CC2=C(C=C1)C(=CC(=O)N2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phenol, 4-[3-(trifluoromethyl)nonyl]-](/img/structure/B12523917.png)
![4,5-Bis[5-methyl-2-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B12523918.png)
![4-[(5-Ethylidene-3,6-dioxopiperazin-2-ylidene)methyl]benzonitrile](/img/structure/B12523923.png)


![1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)-, 1-oxide](/img/structure/B12523937.png)
![3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12523938.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)
![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)

![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)
![2-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12523972.png)

